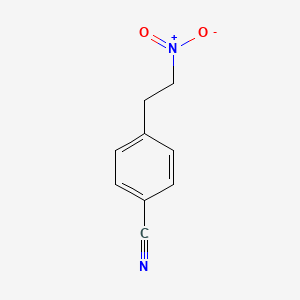

4-(2-nitroethyl)Benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

4-(2-nitroethyl)benzonitrile |

InChI |

InChI=1S/C9H8N2O2/c10-7-9-3-1-8(2-4-9)5-6-11(12)13/h1-4H,5-6H2 |

InChI Key |

PAUQALQQEDHHTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC[N+](=O)[O-])C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 2 Nitroethyl Benzonitrile

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves breaking down the target molecule into simpler, commercially available precursor structures. wikipedia.org For 4-(2-nitroethyl)Benzonitrile, two primary disconnection strategies are evident.

The first and most common strategy involves the disconnection of the C-C bond between the aromatic ring and the ethyl side chain. This approach simplifies the target molecule into a benzonitrile-based synthon and a nitroethyl synthon. The corresponding synthetic equivalents would be a 4-halobenzonitrile or a related electrophilic species and a nucleophilic nitroethane derivative.

A second strategy involves disconnecting the C-N bond of the nitro group. This implies a late-stage nitration of a precursor molecule, such as 4-ethylbenzonitrile (B1329635). This approach requires careful consideration of regioselectivity to avoid nitration on the aromatic ring.

| Disconnection Strategy | Bond Cleaved | Resulting Synthons | Potential Starting Materials |

| Strategy 1 | Ar-CH₂ Bond | 4-cyanobenzyl cation + nitroethyl anion | 4-(halomethyl)benzonitrile + Nitroethane |

| Strategy 2 | CH₂-NO₂ Bond | 4-(2-ethyl)benzonitrile precursor + Nitronium ion | 4-(2-haloethyl)benzonitrile + Nitrite salt |

Precursor Synthesis and Functional Group Interconversions

The success of any synthetic route depends on the availability and preparation of key precursors. Based on the retrosynthetic analysis, several key starting materials can be identified.

Synthesis of 4-(halomethyl)benzonitrile: A common precursor, 4-(bromomethyl)benzonitrile, can be synthesized from p-tolunitrile. The synthesis involves a radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Synthesis of Nitroalkanes: Nitroethane is a commercially available starting material. Should a more complex nitroalkane be required, the Henry reaction (nitroaldol reaction) provides a classic method for forming new C-C bonds and introducing the nitro functionality.

Functional group interconversions are also critical. For instance, a nitrile group can be introduced onto an aromatic ring via the Sandmeyer reaction, starting from an aniline derivative like 4-aminophenol. The amine is first diazotized and then treated with a copper(I) cyanide salt.

Direct Synthetic Approaches to this compound

Direct approaches focus on the assembly of the final molecule from its key fragments. These methods can be categorized based on the specific bond formation being targeted.

Nitration Reactions in the Synthesis of the Nitroethyl Moiety

Introducing the nitro group is a key step. While direct nitration of an ethyl side chain is challenging due to potential side reactions, the most effective methods involve nucleophilic substitution using a nitrite salt. Primary alkyl bromides or iodides can react with silver nitrite in an aqueous medium to yield primary nitroalkanes. organic-chemistry.org This method, known as the Victor Meyer reaction, is a reliable way to form the C-NO₂ bond.

For example, a precursor like 4-(2-bromoethyl)benzonitrile could be treated with sodium nitrite in a suitable solvent like dimethylformamide (DMF) to yield the target compound.

Table of Nitrating Agents for Alkyl Halides:

| Nitrite Salt | Typical Substrate | Solvent | General Yield |

|---|---|---|---|

| Silver Nitrite (AgNO₂) | Alkyl Bromide/Iodide | Diethyl Ether | Good |

Alkylation Reactions Utilizing Benzonitrile (B105546) Derivatives

This approach involves forming the C-C bond between the benzonitrile ring and the ethyl fragment. A highly effective method is the reaction of a nucleophilic nitroalkane with an electrophilic benzonitrile derivative. The anion of nitroethane, generated by a base such as sodium ethoxide, can act as a nucleophile and displace a leaving group, like bromide, from 4-(bromomethyl)benzonitrile. This reaction directly constructs the carbon skeleton of the target molecule.

Convergent and Linear Synthesis Pathways

Synthetic strategies can be broadly classified as either linear or convergent. pediaa.com

Comparison of Synthetic Pathways:

| Pathway Type | Description | Theoretical Overall Yield (90% per step) |

| Linear (4 steps) | A → B → C → D → Product | 0.90⁴ = 65.6% |

| Convergent (4 steps total) | A → B (1 step), C → D (1 step), B + D → Product (1 step) | (0.90 x 0.90) x 0.90 = 72.9% |

For this compound, a convergent approach involving the synthesis of 4-(bromomethyl)benzonitrile and the generation of the nitroethane anion, followed by their coupling, would likely be more efficient than a linear sequence starting from a simpler aromatic hydrocarbon.

Advanced Catalytic Systems and Ligand Design in Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of benzonitrile derivatives, several catalytic approaches are relevant. researchgate.net

Phase-Transfer Catalysis: In alkylation reactions, such as the reaction between the nitroethane anion and an alkyl halide, a phase-transfer catalyst (PTC) can be employed. A PTC, like a quaternary ammonium salt, facilitates the transfer of the water-soluble nitroalkane anion into the organic phase where the alkyl halide resides, thereby accelerating the reaction rate and improving yields.

Transition Metal Catalysis: While direct application to this compound is not widely documented, related transition-metal-catalyzed cross-coupling reactions are fundamental in modern synthesis. For example, palladium-catalyzed reactions like the Suzuki or Heck coupling could be envisioned to form the C-C bond between a boronic acid-functionalized benzonitrile and a vinyl halide, followed by reduction and nitration. The design of specific phosphine (B1218219) ligands is crucial in these reactions to control the reactivity and selectivity of the metal catalyst.

Furthermore, the synthesis of the benzonitrile moiety itself can be achieved through advanced catalytic methods. The ammoxidation of toluene, using mixed transition metal oxide catalysts, is an industrial process for producing benzonitrile. medcraveonline.com Nanotechnology-based catalysts, such as transition metal oxide clusters within zeolite pores, have shown high selectivity and efficiency for such transformations. medcraveonline.com

Transition Metal Catalysis for Carbon-Carbon Bond Formation

Transition metal catalysis is a cornerstone in the construction of C-C bonds, offering high efficiency and selectivity. mdpi.com For the synthesis of the this compound precursor via the Henry reaction, transition metal complexes, particularly those involving copper, have demonstrated significant efficacy. Chiral copper complexes, for instance, can catalyze the asymmetric Henry reaction, providing chiral nitroalkanols which are valuable intermediates.

The reaction between an aldehyde (like 4-cyanobenzaldehyde) and a nitroalkane (like nitromethane) is effectively promoted by various transition metal catalysts. Copper(I) and Copper(II) salts, combined with chiral ligands, are frequently employed to achieve high yields and enantioselectivity in such transformations. rsc.org For example, copper(II)-bisoxazoline complexes have been successfully used as catalysts in enantioselective Henry reactions. These catalytic systems facilitate the deprotonation of the nitroalkane and coordinate the reactants to control the stereochemical outcome of the addition.

| Catalyst System | Reactants | Product Type | Key Features |

| Copper(I) / Bis(sulfonamide)-diamine Ligand | Aromatic Aldehydes, Nitromethane | β-Nitroethanols | High diastereo- and enantioselectivity. organic-chemistry.org |

| Copper(II) Acetate / Chiral Diamine | Aromatic Aldehydes, Nitromethane | β-Nitroethanols | Practical for asymmetric synthesis. organic-chemistry.org |

| Copper(II) / Diphenyl-bisoxazoline Complex | Aldehydes, Silyl Nitronates | Nitroalcohols | High yield, diastereo-, and enantioselectivity. |

These transition metal-catalyzed approaches provide a direct route to the β-nitro alcohol precursor of this compound, which can then be further transformed into the target molecule.

Organocatalysis in Nitroethyl Group Introduction

Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding residual metal contamination and often operating under mild conditions. The introduction of the nitroethyl group, either through a Henry reaction or a Michael addition, is well-suited to organocatalytic strategies.

For the Michael addition route, where nitromethane is added to 4-vinylbenzonitrile, primary amine-based organocatalysts have proven efficient. Catalysts bearing an amino sulfonamide moiety on a chiral scaffold can yield highly functionalized Michael adducts with excellent enantioselectivity. mdpi.com The reaction proceeds through the formation of an enamine or iminium ion intermediate, which guides the nucleophilic attack of the nitronate anion.

Photocatalysis and Electrocatalysis in Benzonitrile Functionalization

While direct synthesis of this compound using photocatalysis or electrocatalysis is not extensively documented, these techniques offer innovative pathways for the functionalization of benzonitrile and related scaffolds.

Photocatalysis can be utilized for C-H functionalization of toluene derivatives, which could be a potential route starting from 4-cyanotoluene. researchgate.net Visible-light-mediated organocatalysis, for example, can trigger the generation of benzylic radicals from toluenes, which can then react with suitable partners. researchgate.net Furthermore, photocatalytic systems using materials like graphitic carbon nitride (g-C3N4) have been explored for various organic transformations, and their modification with functional groups can tune their catalytic activity. mdpi.comresearchgate.net The photolysis of substituted phenyl halides in the presence of potassium cyanide also provides a route to benzonitriles, demonstrating the utility of light-induced reactions in this chemical space. nih.gov

Electrocatalysis represents a green and efficient method for driving chemical reactions. While typically used for reductions or oxidations, it can be applied to C-C bond formation. The principles of electrocatalysis could be applied to generate the necessary nucleophiles or activate substrates for the synthesis of benzonitrile derivatives under mild conditions, reducing the need for harsh chemical reagents. researchgate.net

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions is paramount to maximizing yield, selectivity, and process efficiency in the synthesis of this compound. Key parameters include the choice of solvent, temperature, pressure, and the stoichiometry of reactants and catalysts.

Solvent Effects and Reaction Medium Engineering

The choice of solvent can profoundly influence the rate and selectivity of the synthesis. In the Henry reaction, the solvent must facilitate the solubility of the reactants and the catalyst while promoting the desired reaction pathway. Studies on benzonitrile have shown that its electronic polarizability is modestly affected by the dielectric nature of the solvent, but solvent choice remains critical for reaction kinetics. researchgate.net For Michael additions, reactions are often conducted in solvents like toluene at controlled temperatures to achieve high enantioselectivity. mdpi.com In some cases, solvent-free conditions or aqueous media have been explored to develop greener protocols for Henry reactions, utilizing heterogeneous catalysts. scirp.orgscirp.org

| Reaction Type | Solvent | Effect |

| Henry Reaction | Tetrahydrofuran (THF) | Optimized for high yield and enantiomeric excess in Cu-catalyzed reactions. rsc.org |

| Henry Reaction | Water / tert-Butyl methyl ether (TBME) | Water content can act as a "lubricant" for enzyme conformational mobility, increasing reaction rates. rsc.org |

| Michael Addition | Toluene | Commonly used for organocatalyzed additions to nitrostyrenes, often at low temperatures (-20 °C). mdpi.com |

| Michael Addition | Water / Dichloromethane (biphasic) | Use of a phase transfer catalyst can considerably increase yields. sctunisie.org |

Temperature, Pressure, and Stoichiometric Control

Temperature is a critical parameter that affects both reaction rate and selectivity. For many asymmetric catalytic reactions, lower temperatures are employed to enhance enantioselectivity. For instance, the organocatalytic Michael addition of dicarbonyl compounds to nitrostyrenes is often performed at -20 °C. mdpi.com In contrast, some Henry reactions catalyzed by solid bases are conducted at elevated temperatures (e.g., 90°C) to achieve good yields. scirp.org

Pressure is generally not a significant variable for Henry or Michael reactions conducted in the liquid phase under standard conditions.

Stoichiometric control is essential for minimizing side reactions and maximizing product yield. In the Henry reaction, only small amounts of base catalyst should be used if the isolation of the intermediate β-hydroxy nitro-compound is desired, as excess base can promote elimination to form a nitroalkene. organic-chemistry.org The catalyst loading is also optimized; for example, in certain lanthanide-catalyzed Henry reactions, a 3.0 mol% catalyst amount was found to be a suitable compromise between yield and catalyst cost. researchgate.net

Mechanistic Insights into Reaction Yield and Selectivity

A deep understanding of the reaction mechanism is crucial for rational optimization.

Henry Reaction Mechanism: The reaction is a base-catalyzed C-C bond formation. organic-chemistry.org A base abstracts a proton from the nitroalkane to form a nitronate anion (a nucleophile). This anion then attacks the carbonyl carbon of the aldehyde (e.g., 4-cyanobenzaldehyde). Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. organic-chemistry.orgscirp.org In asymmetric catalysis, the chiral catalyst (either a metal complex or an organocatalyst) coordinates with the reactants to create a chiral environment, directing the nucleophilic attack to one face of the aldehyde and thus controlling the stereochemistry of the product. Kinetic studies, such as those performed on the reaction between 4-cyanobenzaldehyde and nitromethane, can elucidate the catalytic pathway and the influence of electronic effects from substituents. rsc.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The development of sustainable synthetic methodologies for fine and specialty chemicals is a cornerstone of modern chemical research. For a molecule such as this compound, which incorporates both a nitrile and a nitro functional group, the application of green chemistry principles is crucial to mitigate environmental impact and enhance process efficiency. Traditional synthetic routes often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste streams. In contrast, a green chemistry approach focuses on minimizing waste, maximizing atom economy, and utilizing safer and more sustainable materials.

A plausible and efficient synthetic route to this compound involves the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. In this case, the reaction would occur between 4-formylbenzonitrile and nitromethane, catalyzed by a base, to yield an intermediate β-nitro alcohol. Subsequent dehydration of this intermediate would lead to a nitroalkene, which could then be reduced to the target molecule, this compound. The focus of green chemistry in this synthesis is to optimize each of these steps to be more environmentally benign.

Atom Economy and E-Factor Analysis

Atom economy is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The environmental factor, or E-factor, provides a complementary measure by quantifying the amount of waste generated per unit of product. An ideal reaction would have an atom economy of 100% and an E-factor of 0.

For the proposed synthesis of this compound, a hypothetical atom economy and E-factor analysis can be performed for each step.

Table 1: Hypothetical Atom Economy for the Synthesis of this compound

| Reaction Step | Reactants | Desired Product | Byproducts | % Atom Economy |

| Henry Reaction | 4-formylbenzonitrile, Nitromethane | 4-(1-hydroxy-2-nitroethyl)benzonitrile | None (in ideal reaction) | 100% |

| Dehydration | 4-(1-hydroxy-2-nitroethyl)benzonitrile | 4-(2-nitrovinyl)benzonitrile | Water | 90.7% |

| Reduction | 4-(2-nitrovinyl)benzonitrile, H₂ | This compound | None (in ideal reaction) | 100% |

Table 2: Illustrative E-Factor Calculation for a Hypothetical Synthesis of this compound

| Parameter | Value |

| Mass of 4-formylbenzonitrile | 131.1 g (1 mol) |

| Mass of Nitromethane | 61.0 g (1 mol) |

| Mass of Solvent (e.g., Ethanol) | 500 g |

| Mass of Catalyst | 5 g |

| Mass of Product (assuming 85% yield) | 149.7 g |

| Total Mass of Waste | 547.4 g |

| E-Factor | 3.66 |

This illustrative calculation highlights that even with high theoretical atom economy, the actual waste generated, as measured by the E-factor, can be significant, primarily due to solvent usage.

Solventless Reactions and Alternative Solvents

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution. The Henry reaction, a key step in the synthesis of this compound, has been shown to be amenable to solvent-free conditions. acs.orgtandfonline.comtandfonline.comlookchem.comthieme-connect.com

Solvent-free, or solid-state, Henry reactions can be facilitated by grinding the reactants together, sometimes with a solid-supported catalyst. tandfonline.com This approach not only eliminates the need for a solvent but can also lead to faster reaction times and easier product isolation. Microwave-assisted solvent-free Henry reactions have also been reported to proceed rapidly and with high yields. lookchem.comthieme-connect.com

When a solvent is necessary, the choice of solvent is critical from a green chemistry perspective. Traditional solvents like methanol, which might be used in the synthesis of related compounds, can be replaced with greener alternatives. sciencemadness.org

Table 3: Comparison of Solvents for the Henry Reaction

| Solvent | Classification | Key Considerations |

| Methanol | Conventional | Toxic, flammable |

| Water | Green | Non-toxic, non-flammable, but may have solubility issues |

| Ethanol | Green | Renewable, less toxic than methanol |

| Ionic Liquids | Green | Low volatility, but can be expensive and have toxicity concerns |

| Deep Eutectic Solvents | Green | Biodegradable, low cost, but can be viscous |

Research into the use of water as a solvent for the Henry reaction has shown promise, as it is the most environmentally benign solvent. tandfonline.com The use of phase-transfer catalysts can help to overcome the solubility issues of organic reactants in water.

Renewable Feedstocks and Waste Minimization

The ultimate goal of a sustainable chemical process is to utilize renewable feedstocks. For the synthesis of this compound, this would involve sourcing the starting materials, 4-formylbenzonitrile and nitromethane, from biomass rather than petrochemicals.

Benzaldehyde and its derivatives can be synthesized from lignin, a major component of wood. rsc.org Lignin is an abundant and underutilized renewable resource. Similarly, nitromethane can potentially be produced from renewable sources, although this is a less developed area of research. The use of biomass-derived aldehydes in the synthesis of nitriles using green catalytic systems is an active area of research. acs.org

Waste minimization in the synthesis of this compound can be achieved through several strategies:

Catalyst Selection: Utilizing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is a key strategy. scirp.org For the Henry reaction, solid base catalysts have been shown to be effective and recyclable. scirp.org

Process Optimization: Designing continuous-flow reactor systems can improve efficiency and reduce waste compared to batch processes. ethernet.edu.et

Waste Treatment: In industrial nitration processes, spent acids are a major waste stream. syntechinternational.com While the proposed synthesis of this compound does not directly involve a nitration step on the aromatic ring, the general principles of recycling and reusing reagents are applicable. Biocatalytic approaches for the synthesis of nitro compounds are also being explored as a way to perform these transformations under milder conditions and with higher selectivity, which can significantly reduce waste. acs.orgresearchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made significantly more sustainable, reducing its environmental footprint and contributing to a greener chemical industry.

Chemical Reactivity and Mechanistic Studies of 4 2 Nitroethyl Benzonitrile

Reactions Involving the Nitro Group at the Ethyl Moiety

The nitro group on the ethyl side chain is a versatile functional group that can undergo a variety of chemical transformations, including nucleophilic substitutions, eliminations, reductions, and cycloadditions.

Nucleophilic Substitutions and Eliminations

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the ethyl side chain. The protons on the carbon adjacent to the nitro group (α-carbon) are acidic, facilitating the formation of a nitronate anion intermediate under basic conditions. This intermediate is key to understanding both substitution and elimination pathways.

Nucleophilic Substitution: While direct nucleophilic substitution of the nitro group in aliphatic systems is not as common as in aromatic systems, it can occur under specific conditions. The reaction would proceed via an S2-type mechanism, where a strong nucleophile displaces the nitrite anion. However, competing elimination reactions are often favored.

Elimination Reactions: Elimination of nitrous acid (HNO) from β-nitroalkanes is a more common reaction pathway, leading to the formation of alkenes. For 4-(2-nitroethyl)benzonitrile, treatment with a base can induce an elimination reaction to form 4-vinylbenzonitrile. The mechanism of this reaction can proceed through either an E2 (bimolecular elimination) or an E1cb (unimolecular elimination from the conjugate base) pathway.

The E1cb mechanism is particularly relevant for substrates with a poor leaving group and an acidic β-proton, which is the case for this compound. The reaction proceeds in two steps: a rapid and reversible deprotonation of the α-carbon to form a stable nitronate anion, followed by a slower, rate-determining loss of the nitro group as a nitrite anion. Studies on similar 1-nitro-2-phenoxyethane compounds have shown that the elimination mechanism can be dependent on the reaction conditions and the nature of the leaving group rsc.org. For 1-nitro-2-phenylthioethanes, an E2 mechanism with a primary deuterium isotope effect of 7.4 was suggested, indicating that the C-H bond cleavage is part of the rate-determining step rsc.org.

| Reaction | Reagents and Conditions | Product | Mechanism | Yield |

| Elimination | Base (e.g., Sodium Ethoxide in Ethanol) | 4-Vinylbenzonitrile | E1cb or E2 | Varies |

This table is illustrative and based on the general reactivity of β-nitroalkanes.

Reductions to Amines and Hydroxylamines

The reduction of the nitro group is a fundamental transformation that provides access to valuable amino and hydroxylamino compounds. A variety of reducing agents can be employed to achieve these transformations with high efficiency.

Reduction to Amines: The complete reduction of the nitro group in this compound yields 4-(2-aminoethyl)benzonitrile, a useful building block in medicinal chemistry and materials science. This transformation can be achieved through several methods:

Catalytic Hydrogenation: This is a widely used method involving the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum(IV) oxide (PtO), or palladium on carbon (Pd/C) wikipedia.org. The reaction is typically carried out under pressure and at room temperature.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid ijcce.ac.ir.

Other Reducing Agents: Reagents like samarium diiodide or iron metal in refluxing acetic acid are also effective for the reduction of aliphatic nitro compounds to amines wikipedia.org.

Reduction to Hydroxylamines: Partial reduction of the nitro group leads to the formation of the corresponding hydroxylamine, 4-(2-hydroxyaminoethyl)benzonitrile. This can be achieved under milder conditions than those required for the full reduction to the amine. A common method for this transformation is the use of zinc dust in the presence of ammonium chloride in an aqueous solution wikipedia.org. Diborane can also be used for the selective reduction of aliphatic nitro compounds to hydroxylamines wikipedia.org.

| Starting Material | Product | Reagents and Conditions | Yield |

| This compound | 4-(2-aminoethyl)Benzonitrile | H, Raney Ni or PtO | High |

| This compound | 4-(2-aminoethyl)Benzonitrile | Fe, HCl | Good to High |

| This compound | 4-(2-hydroxyaminoethyl)Benzonitrile | Zn, NHCl, HO | Moderate to Good |

This table presents common methods for the reduction of aliphatic nitro compounds; specific yields for this compound may vary.

Cycloaddition Reactions (e.g., [3+2] cycloadditions if nitrones are formed)

The nitroethyl group in this compound can potentially participate in cycloaddition reactions, most notably through the in-situ formation of a nitrone intermediate. Nitrones are valuable 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolidines and isoxazolines uchicago.eduwikipedia.org.

The formation of a nitrone from an aliphatic nitro compound typically involves the reduction of the nitro group to a hydroxylamine, followed by condensation with an aldehyde or ketone. Alternatively, tautomerization of the nitroalkane to its nitronic acid form (aci-form) under basic conditions can provide an intermediate that, upon dehydration or other transformations, could lead to a reactive species for cycloaddition.

While direct cycloaddition of the nitro group itself is not typical, its transformation into a nitrone opens up a rich area of synthetic possibilities. For instance, if this compound were reduced to the corresponding hydroxylamine, it could then react with an aldehyde (R-CHO) to form a nitrone. This nitrone could then undergo a [3+2] cycloaddition with an alkene to yield a substituted isoxazolidine.

| Intermediate | Reaction Type | Reactant | Product |

| Nitrone (from reduction/condensation) | [3+2] Cycloaddition | Alkene | Isoxazolidine |

| Nitrone (from reduction/condensation) | [3+2] Cycloaddition | Alkyne | Isoxazoline |

This table illustrates the potential cycloaddition reactivity following the transformation of the nitro group.

Transformations of the Nitrile Group

The nitrile group of this compound is a versatile functional handle that can undergo a range of transformations, primarily involving nucleophilic attack at the electrophilic nitrile carbon.

Nucleophilic Additions to the Nitrile Carbon

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. This allows for the addition of various nucleophiles, leading to the formation of imines, which can be further hydrolyzed to ketones or reduced to amines.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that add to the nitrile carbon to form an intermediate imine anion. This intermediate is stable to further addition of the organometallic reagent. Subsequent acidic workup hydrolyzes the imine to a ketone. For example, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would be expected to yield 4-(2-nitroethyl)acetophenone. It is important to note that the acidic protons on the carbon alpha to the nitro group could potentially react with the highly basic organometallic reagent, leading to side reactions.

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH) patsnap.com. This reaction proceeds via two successive additions of a hydride ion to the nitrile carbon. However, LiAlH can also reduce the nitro group, so careful control of the reaction conditions would be necessary to achieve selective reduction of the nitrile.

| Nucleophile | Reagents and Conditions | Intermediate | Final Product (after workup) |

| Grignard Reagent (RMgX) | 1. RMgX in ether/THF; 2. HO | Imine | Ketone |

| Hydride (from LiAlH) | 1. LiAlH in ether/THF; 2. HO | Imine anion | Primary Amine |

This table outlines general nucleophilic additions to nitriles.

Hydrolysis and Amidation Pathways

The nitrile group can be hydrolyzed under either acidic or basic conditions to first form an amide and then a carboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid such as sulfuric acid and water, the nitrile nitrogen is protonated, which activates the nitrile carbon towards nucleophilic attack by water. The resulting intermediate undergoes tautomerization to form an amide, 4-(2-nitroethyl)benzamide. Under more forcing conditions (higher temperatures or prolonged reaction times), the amide can be further hydrolyzed to the corresponding carboxylic acid, 4-(2-nitroethyl)benzoic acid. Studies on the hydrolysis of para-substituted benzonitriles in sulfuric acid have shown that electron-withdrawing groups can accelerate the reaction in highly concentrated acid znaturforsch.com.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the nitrile carbon to form an imine anion. Protonation by water yields an imidic acid, which tautomerizes to the amide. Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidification yields the carboxylic acid. Mild alkaline hydrolysis conditions, for instance using sodium hydroxide in a mixture of methanol and dioxane, have been shown to selectively convert nitriles to primary amides arkat-usa.org.

| Reaction | Reagents and Conditions | Intermediate Product | Final Product |

| Acid-Catalyzed Hydrolysis | HSO (aq), Heat | 4-(2-nitroethyl)benzamide | 4-(2-nitroethyl)benzoic acid |

| Base-Catalyzed Hydrolysis | NaOH (aq), Heat | 4-(2-nitroethyl)benzamide | 4-(2-nitroethyl)benzoic acid |

This table summarizes the hydrolysis pathways for the nitrile group.

Reductions to Aldehydes and Amines

The reduction of the nitroethyl side chain in this compound can yield either the corresponding amine, 4-(2-aminoethyl)benzonitrile, or the aldehyde, 4-(cyanophenyl)acetaldehyde. The outcome is highly dependent on the chosen reagents and reaction pathway.

Reduction to Amines: The conversion of the nitro group to a primary amine is a common and well-established transformation. For substrates containing other reducible functional groups, such as the nitrile in this compound, chemoselectivity is a key consideration. Catalytic hydrogenation is a primary method, though catalyst selection is crucial to avoid the simultaneous reduction of the nitrile. While palladium on carbon (Pd/C) can sometimes reduce both functional groups, other catalysts like platinum(IV) oxide (Adam's catalyst) or specific systems like platinum on carbon with acidic additives have shown selectivity for nitro group reduction in the presence of nitriles. youtube.com

Alternatively, chemical reduction methods offer a high degree of selectivity. Reagents such as tin(II) chloride (SnCl2) in acidic media (e.g., ethanol and acetic acid or ethyl acetate) are known to selectively reduce aromatic and aliphatic nitro groups without affecting nitriles. niscpr.res.in Other metal-based systems, including iron in acidic solution (e.g., Fe/HCl or Fe/NH4Cl) or zinc dust, are also effective for this transformation. elsevierpure.com These methods proceed through a series of single-electron transfers from the metal to the nitro group, followed by protonation steps, ultimately yielding the amine. csbsju.edu The general reaction is the conversion of the -NO2 group to an -NH2 group. researchgate.net

Reduction to Aldehydes: The transformation of the primary nitroalkane functionality in the side chain into an aldehyde can be accomplished via the Nef reaction. wikipedia.orgresearchgate.net This reaction proceeds in two main stages. First, the nitroalkane is deprotonated at the α-carbon (the carbon adjacent to the nitro group) using a base to form a stable nitronate salt. Second, the nitronate salt is hydrolyzed under strongly acidic conditions (pH < 1) to yield the corresponding aldehyde and nitrous oxide (N₂O). researchgate.netpressbooks.pub

For this compound, this would involve:

Formation of the nitronate salt with a base like sodium hydroxide.

Slow addition of the salt to a cold, strong acid like sulfuric acid to generate 4-(cyanophenyl)acetaldehyde.

It is critical to maintain a low pH during hydrolysis to prevent the formation of side products like oximes. Oxidative variations of the Nef reaction, using reagents like potassium permanganate (KMnO₄) or Oxone®, can also yield carbonyl compounds from nitroalkanes. libretexts.org

Table 1: Summary of Reduction Reactions and Conditions

| Transformation | Product | Typical Reagents/Method | Key Considerations |

|---|---|---|---|

| Nitro to Amine | 4-(2-aminoethyl)benzonitrile | Catalytic Hydrogenation (e.g., Pt/C, H₂); Chemical Reduction (e.g., SnCl₂, Fe/HCl, Zn) | Requires chemoselectivity to preserve the nitrile group. |

| Nitro to Aldehyde | 4-(cyanophenyl)acetaldehyde | Nef Reaction (1. Base, 2. Strong Acid) | Requires formation of the intermediate nitronate salt and subsequent acid hydrolysis. |

Reactivity of the Benzonitrile (B105546) Aromatic Ring

The aromatic ring of this compound is significantly deactivated towards electrophilic attack due to the presence of two electron-withdrawing groups: the cyano (-CN) group and the 2-nitroethyl [-CH₂CH₂(NO₂)] group.

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. wikipedia.orgbyjus.com The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. libretexts.org

Deactivating Nature: Both the cyano group and the nitroethyl group are electron-withdrawing and therefore deactivate the ring, making it less nucleophilic and less reactive towards electrophiles than benzene. msu.eduuomustansiriyah.edu.iq

The cyano group deactivates through a combination of a strong inductive effect and a resonance effect, withdrawing electron density from the entire ring. libretexts.org

The 2-nitroethyl group deactivates primarily through a strong inductive effect originating from the highly electronegative nitro group. This effect is transmitted through the ethyl chain to the ring.

Directing Effects: The regiochemical outcome of an EAS reaction is determined by the ability of the substituent to stabilize the positively charged intermediate (the arenium ion or sigma complex). masterorganicchemistry.com

The cyano group is a well-established meta-director . It destabilizes the arenium ion when the electrophile adds to the ortho or para positions, but this destabilization is less pronounced for meta-attack. youtube.com

The 2-nitroethyl group , acting as an inductively withdrawing alkyl-type substituent, would also be expected to direct incoming electrophiles to the meta position relative to itself.

Given that the two groups are in a para-relationship, their directing effects conflict. The cyano group directs to position 3 (and 5), while the nitroethyl group also directs to position 3 (and 5). Therefore, any potential EAS reaction, though heavily disfavored, would be expected to occur at the positions meta to the cyano group. Forcing conditions, such as high temperatures and strong Lewis acid catalysts, would be required to achieve any substitution. masterorganicchemistry.com

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This mechanism is generally unfavorable for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups, particularly those that can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgmasterorganicchemistry.com

The key requirements for an efficient SₙAr reaction are:

A good leaving group (like a halide) on the aromatic ring.

Strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the leaving group. chemistrysteps.com

This compound does not meet these criteria. It lacks a suitable leaving group on the aromatic ring. Furthermore, the nitro group is not directly conjugated with the ring, meaning it cannot provide the necessary resonance stabilization for a Meisenheimer complex. Its electron-withdrawing effect is purely inductive. Therefore, this compound is not activated for nucleophilic aromatic substitution via the SₙAr pathway. mdpi.com

The 2-nitroethyl side chain is the most reactive site for functionalization. The carbon atom adjacent to the nitro group (the α-carbon) possesses acidic protons due to the strong electron-withdrawing nature of the nitro group.

Deprotonation of this α-carbon with a base generates a carbanion (a nitronate anion) that can act as a potent nucleophile. This reactivity is the basis of the Henry reaction (or nitroaldol reaction), where the nitronate attacks an aldehyde or ketone. wikipedia.orgscirp.org For example, reacting this compound with an aldehyde (R-CHO) in the presence of a base would lead to the formation of a new carbon-carbon bond at the α-position, yielding a β-nitro alcohol derivative. scirp.org

Besides C-C bond formation, the side chain can undergo oxidation, although this is less straightforward. Strong oxidizing agents like KMnO₄ typically cleave the entire alkyl side chain of an alkylbenzene down to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orgcsbsju.edu In this case, such a reaction would likely lead to 4-cyanobenzoic acid, destroying the nitroethyl moiety.

Intramolecular Cyclization and Rearrangement Reactions

The bifunctional nature of this compound and its derivatives allows for potential intramolecular cyclization reactions, typically after a preliminary transformation of one of the functional groups.

A plausible cyclization pathway involves the initial reduction of the nitro group to a primary amine, forming 4-(2-aminoethyl)benzonitrile. The resulting primary amine can then react with the nitrile group. Under acidic or Lewis acid catalysis, the amine could attack the electrophilic carbon of the nitrile, leading to an intramolecular cyclization. After tautomerization and hydrolysis steps, this could potentially form a dihydroisoquinoline derivative. This type of reaction, known as the Bischler-Napieralski or a related cyclization, is a common strategy for synthesizing heterocyclic systems.

Rearrangement reactions involving the direct migration of the nitroethyl group are not commonly observed. Rearrangements of aromatic nitro compounds typically involve the migration of a nitro group directly attached to the aromatic ring under strong acidic conditions, a scenario not applicable here. houstonmethodist.orgrsc.org

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

The elucidation of a reaction mechanism is a deductive process that involves proposing a plausible sequence of elementary steps and then gathering evidence to support or refute that proposal. For a compound like this compound, this process would begin with identifying potential reactive pathways, such as nucleophilic addition to the nitrile group, reactions involving the acidic protons alpha to the nitro group, or substitution reactions on the aromatic ring. Kinetic and spectroscopic studies are the primary tools employed to gain this mechanistic insight.

Kinetic studies focus on the rate of a reaction and how it is affected by changes in reaction conditions such as concentration of reactants, temperature, and solvent. The data obtained from these studies can be used to formulate a rate law, which is a mathematical expression that describes the relationship between the reaction rate and the concentration of the reactants. The form of the rate law provides important clues about the species involved in the rate-determining step of the reaction.

For instance, in the study of Michael-type additions to β-nitrostyrenes, which share structural similarities with this compound, kinetic studies have been instrumental. In these reactions, nucleophiles add to the carbon-carbon double bond. A typical kinetic experiment would involve monitoring the disappearance of the β-nitrostyrene or the appearance of the product over time using UV-Vis spectroscopy. By varying the concentration of the nucleophile and observing the effect on the reaction rate, a rate law can be determined.

A hypothetical kinetic study of a reaction involving this compound, for example, its reaction with a nucleophile, might yield a rate law of the form: Rate = k[this compound][Nucleophile]. This would suggest a bimolecular rate-determining step. Further studies on the effect of temperature on the rate constant (k) would allow for the determination of activation parameters such as the enthalpy and entropy of activation, providing deeper insight into the transition state of the reaction. A negative enthalpy of activation, for instance, would suggest the presence of a stable intermediate in the reaction pathway.

Spectroscopic studies, on the other hand, provide a snapshot of the molecular structure at various stages of a reaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable in identifying reactants, products, and any transient intermediates.

NMR Spectroscopy: Both ¹H and ¹³C NMR would be used to characterize the starting material and the final product. Changes in chemical shifts and coupling constants would confirm the structural changes that have occurred. For example, in a reaction involving the nitroethyl group, changes in the signals of the ethyl protons would be closely monitored. The disappearance of the acidic protons alpha to the nitro group could be observed by carrying out the reaction in a deuterated solvent.

IR Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The strong characteristic absorptions of the nitro group (typically around 1550 and 1350 cm⁻¹) and the nitrile group (around 2230 cm⁻¹) in this compound would be key markers. The disappearance or shift of these bands during a reaction would provide direct evidence of their involvement.

Mass Spectrometry: MS provides information about the molecular weight of the compounds and their fragmentation patterns. This would be used to confirm the identity of the starting material and the product. In mechanistic studies, MS can also be used to detect and identify reaction intermediates, especially when coupled with techniques that can trap these transient species.

To illustrate how data from these studies are compiled and analyzed, consider the following hypothetical data tables for a reaction of this compound.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

This interactive table demonstrates how varying reactant concentrations can elucidate the order of the reaction with respect to each reactant.

Table 2: Key Spectroscopic Data for the Hypothetical Transformation of this compound

| Compound | Key ¹H NMR Signals (ppm) | Key IR Bands (cm⁻¹) | Molecular Ion (m/z) |

|---|---|---|---|

| This compound | δ 7.8 (d), 7.5 (d), 4.8 (t), 3.5 (t) | 2230 (C≡N), 1550 (NO₂), 1350 (NO₂) | 190 |

This table illustrates the kind of spectroscopic changes that would be monitored to confirm a chemical transformation.

Theoretical and Computational Chemistry Approaches to 4 2 Nitroethyl Benzonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal for understanding the electronic characteristics of a molecule. These methods provide insights into the distribution of electrons and the nature of chemical bonds, which are fundamental to a molecule's reactivity and physical properties.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, predicting the spatial distribution and energy of electrons in molecular orbitals. For 4-(2-nitroethyl)Benzonitrile, such calculations would reveal how the electron density is distributed across the benzonitrile (B105546) ring, the nitro group, and the ethyl linker. However, specific studies detailing the MO diagrams or electron density maps for this compound are not present in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting how a molecule will interact with other reagents. An FMO analysis for this compound would provide valuable information about its electrophilic and nucleophilic sites. Unfortunately, specific HOMO-LUMO energy values and orbital visualizations for this compound have not been reported.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is instrumental in predicting non-covalent interactions and sites of electrophilic or nucleophilic attack. While the generation of an EPS map for this compound is computationally feasible, published maps or analyses thereof are not available.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis involves studying the different spatial arrangements of atoms (conformers) and their relative energies. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of stable conformers and the energy barriers between them. For this compound, this would involve exploring the rotation around the single bonds of the ethyl group. Such a specific conformational analysis and its corresponding PES have not been documented.

Reaction Pathway Modeling and Transition State Theory

Understanding the mechanism of a chemical reaction is a central goal of chemistry. Computational modeling can trace the energetic profile of a reaction from reactants to products, identifying intermediate structures and the high-energy transition state.

Determination of Activation Energies and Rate Constants

Transition State Theory (TST) is a framework for calculating the rates of chemical reactions. A key parameter in TST is the activation energy, which is the energy barrier that must be overcome for a reaction to occur. By modeling the reaction pathway, the structure of the transition state can be determined, and the activation energy can be calculated. This, in turn, allows for the theoretical determination of reaction rate constants. There are no published studies that model specific reaction pathways for this compound or report its calculated activation energies and rate constants for any given transformation.

Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in research specifically focused on the theoretical and computational aspects of this compound. Despite extensive searches for scholarly articles and detailed research findings, no dedicated studies were identified that would provide the necessary data to construct an in-depth analysis as outlined.

The requested article structure, which includes detailed discussions on solvent effects, spectroscopic property predictions, non-covalent interactions, and specific applications of Density Functional Theory (DFT), presupposes the existence of published research on this particular compound. However, the current body of scientific work does not appear to contain this level of specific investigation into this compound.

Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline. The creation of data tables and the reporting of detailed research findings are contingent on the availability of primary research, which is currently absent for this specific molecule. Any attempt to generate such content would be speculative and would not meet the required standards of scientific accuracy and reliance on credible sources.

Further research and computational studies would need to be conducted on this compound to provide the foundational data necessary to address the topics outlined in the user's request. Until such research is published, a comprehensive and authoritative article on the theoretical and computational chemistry of this compound cannot be produced.

Advanced Analytical Methodologies for Research on 4 2 Nitroethyl Benzonitrile

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for the separation and quantification of 4-(2-nitroethyl)Benzonitrile from reaction mixtures and for the assessment of its purity. The choice of technique is dictated by the volatility and polarity of the analytes, as well as the specific analytical challenge at hand.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of reactions that synthesize or utilize this compound. A well-developed and validated HPLC method can provide quantitative data on the consumption of reactants and the formation of products and byproducts over time.

Method development for this compound typically involves a reversed-phase approach, given the moderate polarity of the molecule. A C18 column is a common first choice for the stationary phase due to its versatility. The mobile phase composition is a critical parameter to optimize for achieving adequate separation. A gradient elution is often preferred for complex reaction mixtures, starting with a higher aqueous composition and gradually increasing the organic solvent content, such as acetonitrile or methanol. The inclusion of a small percentage of an acid, like formic acid or trifluoroacetic acid, can improve peak shape, especially for any acidic or basic impurities. Detection is commonly performed using a UV detector, set at a wavelength where this compound and key related compounds exhibit significant absorbance.

Once an effective separation is achieved, the method must be validated according to established guidelines to ensure its reliability. Validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 2: Illustrative Validation Data for the HPLC Method

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | < 2.0% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Gas Chromatography (GC) for Volatile Byproduct Analysis in Synthesis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile byproducts that may form during the synthesis of this compound. The synthesis, often involving a Henry reaction between 4-cyanobenzaldehyde and nitroethane, can potentially generate low molecular weight impurities.

For the analysis, a capillary column with a non-polar or medium-polarity stationary phase is typically employed. The choice of stationary phase depends on the expected byproducts. A temperature-programmed oven is used to ensure the separation of compounds with a range of boiling points. The sample is introduced into the heated injector port, where it is vaporized and carried onto the column by an inert carrier gas, such as helium or nitrogen. The mass spectrometer detector provides both quantitative data and mass spectra, which are invaluable for the structural identification of unknown byproducts by comparison with spectral libraries.

Common volatile byproducts that could be monitored include unreacted starting materials like nitroethane, and potential side-products arising from decomposition or alternative reaction pathways.

Table 3: Typical GC-MS Parameters for Volatile Byproduct Analysis

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Ion Source Temperature | 230 °C |

| Mass Range | 40 - 450 amu |

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)

Supercritical Fluid Chromatography (SFC) is a specialized chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. While SFC can be used for achiral separations, its primary advantage in pharmaceutical and chemical research lies in the rapid and efficient separation of chiral compounds (enantiomers).

The target molecule, this compound, is achiral and therefore does not have enantiomers. Consequently, SFC for chiral separation is not directly applicable to this compound. However, if the synthetic pathway to this compound involved chiral precursors or catalysts, or if subsequent reactions introduced a chiral center into a derivative of the molecule, then SFC would become a highly relevant and powerful analytical tool for assessing enantiomeric purity. In such a hypothetical scenario, a chiral stationary phase (CSP), often based on polysaccharide derivatives, would be employed. The mobile phase would consist of supercritical CO2 mixed with a small amount of a polar organic modifier, such as methanol or ethanol, to modulate the elution strength and enhance selectivity.

Spectroscopic Elucidation of Reaction Products and Intermediates

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a sample, making them essential for the characterization of this compound, as well as any intermediates and byproducts formed during its synthesis.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC)

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a suite of powerful techniques that allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule's NMR spectrum. This is particularly useful for complex molecules or for distinguishing between isomers.

COSY (Correlation Spectroscopy) : This 2D NMR experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, a COSY spectrum would show a correlation between the protons of the ethyl group, specifically between the CH₂ group adjacent to the benzene (B151609) ring and the CH₂ group attached to the nitro group.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. In the HSQC spectrum of this compound, each protonated carbon would show a cross-peak with its attached proton(s). This allows for the direct assignment of carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is invaluable for connecting different parts of a molecule and for assigning quaternary (non-protonated) carbons. For instance, the protons of the ethyl group would show correlations to the carbon of the nitrile group and the quaternary carbon of the benzene ring to which the ethyl group is attached.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| Benzylic CH₂ | ~3.3 | ~35 | Aromatic carbons, Nitroethyl CH₂, Nitrile carbon |

| Nitroethyl CH₂ | ~4.7 | ~75 | Benzylic CH₂, Aromatic carbons |

| Aromatic CH | ~7.5 - 7.8 | ~129 - 133 | Other aromatic carbons, Benzylic CH₂, Nitrile carbon |

| Quaternary Aromatic C-CN | - | ~112 | Aromatic protons |

| Quaternary Aromatic C-CH₂ | - | ~145 | Aromatic protons, Benzylic CH₂ |

| Nitrile C | - | ~118 | Aromatic protons, Benzylic CH₂ |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Transformations

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. They are particularly useful for monitoring the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups.

In the synthesis of this compound, FTIR and Raman spectroscopy can be used to track the key functional group transformations. For example, in a Henry reaction, one would monitor the disappearance of the aldehyde C=O stretching vibration from the 4-cyanobenzaldehyde starting material (typically around 1700 cm⁻¹) and the appearance of the characteristic strong symmetric and asymmetric stretching vibrations of the nitro group (NO₂) in the product.

FTIR Spectroscopy : In the FTIR spectrum of this compound, the most prominent and diagnostic peaks would be the sharp, intense band for the nitrile (C≡N) stretch, and two strong bands for the asymmetric and symmetric stretching of the nitro (NO₂) group.

Raman Spectroscopy : Raman spectroscopy is also excellent for observing the nitrile and nitro group vibrations. The C≡N stretch typically gives a strong, sharp signal in the Raman spectrum. The symmetric stretch of the nitro group is also usually strong in the Raman spectrum. Aromatic ring vibrations are also readily observed.

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Nitro (NO₂) | Asymmetric Stretch | 1540 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1370 - 1390 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification and structural elucidation of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy (typically to within 5 ppm), HRMS allows for the determination of the elemental composition of the molecule. For this compound, with a chemical formula of C₉H₈N₂O₂, the theoretical exact mass of its molecular ion can be calculated. An experimental measurement that matches this theoretical value provides strong evidence of the compound's identity, distinguishing it from other molecules with the same nominal mass.

Table: Illustrative HRMS Fragmentation Data for this compound [M+H]⁺ This data is representative and may vary based on specific instrumentation and conditions.

| Ion | Theoretical m/z | Description |

| [C₉H₉N₂O₂]⁺ | 177.0659 | Protonated molecular ion |

| [C₉H₈N]⁺ | 130.0651 | Loss of nitrous acid (HNO₂) |

| [C₈H₆N]⁺ | 116.0495 | Loss of •CH₂NO₂ radical |

| [C₇H₄N]⁺ | 102.0338 | Fragment corresponding to the cyanobenzyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous confirmation of its molecular structure. The analysis would yield highly accurate data on bond lengths (e.g., C-C, C-N, N-O), bond angles, and torsional angles within the molecule.

Hyphenated Techniques for Complex Mixture Analysis and On-Line Reaction Monitoring

Hyphenated techniques, which couple a powerful separation method with mass spectrometry, are essential for analyzing this compound within complex mixtures, such as during synthesis or in metabolic studies.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. nih.gov this compound is expected to have sufficient volatility for GC analysis. In this method, the sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each, allowing for positive identification by comparing the spectrum to known libraries or by interpretation. frontiersin.org GC-MS is highly effective for assessing the purity of a sample and identifying byproducts formed during a chemical reaction. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile and powerful alternative, particularly for compounds that may be thermally labile or less volatile. mdpi.com The compound is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. This technique is widely used for the analysis of benzonitrile (B105546) and nitroaromatic derivatives. mdpi.comsielc.com LC-MS is highly sensitive and can be used to monitor the progress of a reaction by analyzing small aliquots of the reaction mixture over time, identifying both the desired product and any intermediates or side products. researchgate.net

On-line Nuclear Magnetic Resonance (NMR) spectroscopy is a sophisticated Process Analytical Technology (PAT) tool that enables the real-time, non-invasive monitoring of chemical reactions. magritek.com For a reaction involving this compound, the reaction mixture can be continuously circulated from the reactor through the NMR spectrometer. nih.govresearchgate.net This allows for the acquisition of NMR spectra at regular intervals throughout the reaction.

By monitoring the characteristic signals of both reactants and products, one can track the consumption of starting materials and the formation of this compound in real time. The integration of specific peaks provides quantitative data on the concentration of each species, which can be used to determine reaction kinetics, identify transient intermediates, and confirm the reaction endpoint. This technique has proven powerful for optimizing complex reactions, such as nitrations. rsc.org

Applications of 4 2 Nitroethyl Benzonitrile in Chemical Synthesis and Materials Science Research

Role in Polymer Chemistry Research

However, the search did not yield any specific examples or methodologies where 4-(2-nitroethyl)Benzonitrile is utilized as a starting material or key intermediate for these applications. General synthetic routes for pyrroles, pyridines, and quinolines exist, often involving nitro compounds or benzonitrile (B105546) derivatives, but none specifically mention the title compound. Similarly, its role in the formation of oxygen- and sulfur-containing heterocycles, the construction of advanced organic scaffolds, its use in structure-activity relationship (SAR) studies, or its application in polymer science is not documented in the available literature.

This absence of specific data makes it impossible to provide a scientifically accurate and informative article that adheres to the strict outline provided. The versatility of related compounds, such as other nitroalkanes and benzonitriles, in organic synthesis is well-established, but extrapolating these general reactivities to this compound without direct evidence would be speculative and would not meet the required standards of scientific accuracy.

Therefore, due to the lack of specific research findings, the requested article on the applications of this compound cannot be generated at this time. Further primary research would be required to elucidate the potential of this compound in the specified areas of chemical synthesis and materials science.

Monomer for Functional Polymer Synthesis

The structure of this compound offers several pathways for its use as a monomer in the synthesis of functional polymers. The key to its polymerizability lies in the chemical transformation of its nitro group into a more reactive functional group capable of participating in polymerization reactions.

One of the most common transformations of a nitro group is its reduction to an amine. This conversion would yield 4-(2-aminoethyl)benzonitrile, a bifunctional monomer. The newly formed primary amine can readily react with monomers containing carboxylic acid, acyl chloride, or isocyanate functionalities to form polyamides and polyureas, respectively. The presence of the benzonitrile group on the polymer side chain would impart specific properties to the resulting material, such as altered solubility, thermal stability, and dielectric properties.

The polymerization process could be tailored to achieve desired polymer characteristics. For instance, condensation polymerization of the amino-derivative with a dicarboxylic acid would lead to a linear polymer. The general reaction scheme is depicted below:

Table 1: Potential Polymerization Reactions Involving a Derivative of this compound

| Reaction Type | Co-monomer | Resulting Polymer | Potential Polymer Properties |

| Polycondensation | Dicarboxylic acid | Polyamide | High thermal stability, good mechanical strength |

| Polyaddition | Diisocyanate | Polyurea | Elasticity, abrasion resistance |

Furthermore, the nitrile group of the benzonitrile moiety could undergo post-polymerization modification. For example, it could be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities to functionalize the polymer and tune its properties for specific applications.

Precursor for Advanced Polymer Architectures

Beyond linear polymers, this compound can be envisioned as a precursor for more complex polymer architectures such as block copolymers and graft copolymers. This potential stems from the ability to selectively modify the nitro group to introduce an initiating site for controlled polymerization techniques.

For instance, the nitro group could be transformed into a hydroxyl group, which can then be used to initiate ring-opening polymerization of cyclic esters or ethers, leading to the formation of a polyester or polyether chain grafted from the benzonitrile-containing unit.

Alternatively, the nitro group could be part of a molecule that can initiate controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP) or Nitroxide-Mediated Polymerization (NMP). By incorporating the this compound moiety into an ATRP initiator, it would be possible to grow a well-defined polymer chain from this molecule. This "macroinitiator" could then be used to create block copolymers by polymerizing a second monomer.

Table 2: Hypothetical Advanced Polymer Architectures Derived from this compound

| Polymer Architecture | Synthetic Strategy | Potential Characteristics |

| Graft Copolymer | Transformation of the nitro group to an initiating site for side-chain growth. | Modified surface properties, improved compatibility in blends. |

| Block Copolymer | Use of a this compound derivative as a macroinitiator. | Self-assembly into nanoscale structures, combination of different polymer properties. |

Applications in Material Science Research

The electronic and chemical nature of the benzonitrile group, coupled with the reactivity of the nitroethyl side chain, suggests potential applications of this compound and its derivatives in various areas of materials science research.

Organic Electronic Materials Precursor (e.g., semiconductors, OLED components)

Benzonitrile and its derivatives are known to possess interesting electronic properties. The cyano group is strongly electron-withdrawing, which can influence the electron affinity and charge transport characteristics of materials incorporating this moiety. Polymers containing benzonitrile units have been explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

By incorporating this compound into a polymer backbone, it may be possible to tune the electronic properties of the resulting material. The nitro group, also being electron-withdrawing, could further modulate these properties. The synthesis of such polymers could lead to new materials for use as charge transport layers or emissive components in organic electronic devices.

Optoelectronic Material Synthesis

The aromatic nature of the benzonitrile unit suggests potential for optoelectronic applications. The interaction of light with materials containing this group could be tailored by chemical modification. For instance, the introduction of specific chromophores or the controlled arrangement of the benzonitrile units in a polymer chain could lead to materials with interesting photophysical properties, such as fluorescence or phosphorescence. These properties are crucial for the development of sensors, imaging agents, and components for optical data storage.

Component in Smart Materials Research (e.g., stimuli-responsive materials)

Stimuli-responsive or "smart" materials are materials that change their properties in response to external stimuli such as pH, temperature, or light. The nitro group in this compound is a key functional group that can be exploited for the development of stimuli-responsive materials.

For example, the reduction of the nitro group to an amine is a chemical stimulus. A polymer containing this compound units could be designed to be insoluble in a particular solvent, but upon reduction of the nitro groups, the resulting amino-functionalized polymer could become soluble. This change in solubility represents a response to a chemical stimulus. Such materials could have applications in drug delivery, where a change in the local chemical environment could trigger the release of an encapsulated drug.

Furthermore, the benzonitrile group itself can participate in non-covalent interactions, such as dipole-dipole interactions, which can be influenced by external stimuli, potentially leading to changes in the material's mechanical or optical properties.

Development of Novel Reagents and Catalytic Ligands from this compound

The benzonitrile moiety is known to coordinate with transition metals, forming complexes that can be used as catalysts or synthetic intermediates. wikipedia.org The nitrile nitrogen has a lone pair of electrons that can be donated to a metal center. The strength of this coordination can be tuned by the electronic properties of the substituents on the benzene (B151609) ring.

The this compound molecule could serve as a ligand itself or as a precursor for the synthesis of more complex ligands. The presence of the nitro group offers a handle for further functionalization. For example, reduction to an amine would create a bidentate ligand capable of chelating to a metal center through both the amine and nitrile nitrogens. The ethyl spacer provides flexibility, which can be important for achieving the desired coordination geometry.

The design of new ligands is crucial for the development of novel catalysts with improved activity, selectivity, and stability. Benzonitrile-containing ligands have been shown to be effective in various catalytic reactions. chemrxiv.org By systematically modifying the structure of this compound, a library of new ligands could be synthesized and screened for catalytic activity in important organic transformations.

Table 3: Potential Ligand Architectures Derived from this compound

| Ligand Type | Modification of this compound | Potential Metal Coordination | Potential Catalytic Application |

| Monodentate | Direct use of the molecule | Coordination through the nitrile nitrogen | Cross-coupling reactions |

| Bidentate | Reduction of the nitro group to an amine | Chelation through the amine and nitrile nitrogens | Asymmetric catalysis |

Broader Chemical Concepts and Fundamental Principles Illustrated by 4 2 Nitroethyl Benzonitrile

Structure-Reactivity Relationships within Aromatic Nitriles and Nitroalkanes

Aromatic Nitrile Moiety: The nitrile group is a strongly electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. unizin.orglibretexts.org This deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions by withdrawing electron density from the ring system. unizin.org The carbon atom of the nitrile group itself is electrophilic and can be susceptible to nucleophilic attack, although this reactivity is often overshadowed by other transformations in the molecule. libretexts.org

Nitroalkane Moiety: The nitro group (-NO2) is also a powerful electron-withdrawing group. unizin.orgquora.com This significantly influences the acidity of the protons on the adjacent carbon atom (the α-carbon). The protons on the carbon atom alpha to the nitro group in the nitroethyl side chain are acidic and can be removed by a base. spcmc.ac.in The nitro group itself can undergo reduction to various other nitrogen-containing functional groups, such as amines, under appropriate reaction conditions. stackexchange.comrsc.orgbeilstein-journals.org

The combination of these functional groups on a single aromatic framework leads to a complex reactivity profile. For instance, the electron-withdrawing nature of both the nitrile and nitro groups makes the benzene ring electron-deficient, influencing its participation in reactions like nucleophilic aromatic substitution under certain conditions. rsc.org The presence of multiple reactive sites necessitates careful consideration of reaction conditions to achieve selective transformations.

Influence of Electronic Effects (Inductive, Resonance) on Reaction Pathways

The reaction pathways of 4-(2-nitroethyl)benzonitrile are profoundly influenced by the electronic effects exerted by the nitrile and nitroethyl substituents. These effects, namely the inductive and resonance effects, alter the electron density distribution within the molecule. youtube.com

Inductive Effect (-I): Both the nitrile and nitro groups are strongly electronegative and therefore exhibit a significant electron-withdrawing inductive effect (-I). unizin.org This effect is transmitted through the sigma (σ) bonds of the molecule. The nitrile group withdraws electron density from the benzene ring through the C-C single bond. Similarly, the nitro group exerts a strong pull on the electrons of the ethyl chain and, to a lesser extent, the aromatic ring. This inductive withdrawal deactivates the ring towards electrophilic attack. libretexts.org